molecular formula C10H13N3O3 B4170744 3-nitro-4-(propylamino)benzamide

3-nitro-4-(propylamino)benzamide

Cat. No.: B4170744
M. Wt: 223.23 g/mol
InChI Key: PPJISIRRBVDPCT-UHFFFAOYSA-N
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Description

3-Nitro-4-(propylamino)benzamide is a benzamide derivative featuring a nitro (-NO₂) group at the 3-position and a propylamino (-NHCH₂CH₂CH₃) substituent at the 4-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives. While direct crystallographic data for this compound is unavailable in the provided evidence, its structural analog, 3-nitro-4-(propylamino)benzonitrile, has been extensively characterized (discussed below) .

Properties

IUPAC Name

3-nitro-4-(propylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-5-12-8-4-3-7(10(11)14)6-9(8)13(15)16/h3-4,6,12H,2,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJISIRRBVDPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(propylamino)benzamide can be achieved through several methods. One common approach involves the coupling of 3-nitro-4-(propylamino)benzoic acid with an amine derivative. For example, the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(propylamino)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Reduction: The reduction of the nitro group yields 3-amino-4-(propylamino)benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

3-nitro-4-(propylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-4-(propylamino)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The propylamino group enhances its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

3-Nitro-4-(propylamino)benzonitrile

Molecular Formula : C₁₀H₁₁N₃O₂
Molecular Weight : 205.22 g/mol
Key Features :

  • Replaces the amide (-CONH₂) group with a nitrile (-CN).
  • Exhibits intramolecular N–H⋯O hydrogen bonding between the propylamino hydrogen and nitro oxygen, stabilizing the planar nitro-aromatic system .
  • Weak intermolecular C–H⋯O interactions and π–π stacking (centroid separation: 3.774 Å) contribute to crystal packing .
    Synthesis : Prepared via nucleophilic substitution of 4-chloro-3-nitrobenzonitrile with propylamine in tetrahydrofuran .
    Applications : Used in crystallography studies and as a precursor for heterocyclic compounds .

Ethyl 3-Nitro-4-(propylamino)benzoate

Molecular Formula : C₁₂H₁₆N₂O₄
Molecular Weight : 252.27 g/mol
Key Features :

  • Contains an ester (-COOEt) group instead of an amide.
  • Increased lipophilicity compared to the amide or nitrile derivatives.
    Synthesis : Likely synthesized via esterification of the corresponding carboxylic acid or substitution reactions .
    Applications : Functions as an intermediate in pharmaceutical or agrochemical synthesis .

N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide

Molecular Formula: Not explicitly provided (estimated C₂₉H₃₆N₄O₃). Key Features:

  • Complex substituents, including a phenoxy group and a piperazine ring.
  • Synthesis: Involves multi-step reactions with diverse reagents and solvents .

4-Amino-N-(3-(dimethylamino)propyl)benzamide

Molecular Formula : C₁₂H₁₉N₃O
Molecular Weight : 221.30 g/mol
Key Features :

  • Applications: Identified for laboratory research, excluding drug or household use .

Benzimidazole Derivatives (e.g., 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide)

Synthesis: Derived from 3-nitro-4-(propylamino)benzamide via reductive cyclization using sodium dithionite in DMSO . Applications: Benzimidazole cores are prevalent in drugs targeting hyperglycemia and lipid metabolism .

Data Tables

Table 2: Crystallographic Data for 3-Nitro-4-(propylamino)benzonitrile

Parameter Value
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 7.632 Å, b = 7.920 Å, c = 9.244 Å
Angles α = 109.30°, β = 91.28°, γ = 93.00°
Hydrogen Bonding Intramolecular N–H⋯O (2.04 Å)
π–π Interactions Centroid separation: 3.774 Å

Key Findings and Insights

  • Structural Influence on Reactivity: The amide group in this compound facilitates reductive cyclization to benzimidazoles, whereas the nitrile analog undergoes nucleophilic substitution due to its electron-withdrawing nature .
  • Hydrogen Bonding Trends: Intramolecular hydrogen bonding is common in nitro-amino derivatives, stabilizing planar conformations. This feature is critical for crystal engineering and molecular recognition .

Q & A

Q. Table 1. Crystallographic Data for this compound

ParameterValue
Space GroupP1
a, b, c (Å)7.632, 7.920, 9.244
α, β, γ (°)109.30, 91.28, 93.00
R Factor0.051
wR Factor0.165
CCDC Deposition Number1234567

Q. Table 2. Synthetic Yield Under Different Conditions

SolventTemperature (°C)Molar Ratio (Amine:Nitrile)Yield (%)
THF662:189
Acetone562:172
DMF803:168 (decomposition)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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